molecular formula C14H18Cl2Zr B6356959 BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE CAS No. 73364-08-6

BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE

Cat. No.: B6356959
CAS No.: 73364-08-6
M. Wt: 348.4 g/mol
InChI Key: PDPHVMXUMPVVBZ-UHFFFAOYSA-L
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Description

Bis(ethylcyclopentadienyl)zirconium dichloride (CAS: 73364-08-6) is an organometallic compound with the formula C₁₄H₁₈Cl₂Zr and a molecular weight of 348.43 g/mol . It consists of two ethyl-substituted cyclopentadienyl (Cp) ligands bound to a zirconium center, with two chloride ligands completing the coordination sphere. The ethyl groups on the Cp rings introduce steric bulk and electronic modifications compared to unsubstituted zirconocene dichloride (Cp₂ZrCl₂). This compound is typically a pale yellow powder, moisture-sensitive, and stored under inert conditions . Its primary applications lie in catalysis, particularly in polymerization and organic synthesis, where its tunable steric and electronic properties enhance reaction selectivity and efficiency .

Properties

InChI

InChI=1S/2C7H9.2ClH.Zr/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPHVMXUMPVVBZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73364-08-6
Record name Bis(ethylcyclopentadienyl)zirconium dichloride
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Preparation Methods

Deprotonation and Reaction with Zirconium Tetrachloride

The ligand is deprotonated to form a cyclopentadienide salt, which subsequently reacts with zirconium tetrachloride (ZrCl₄). Adapting methods from and:

  • Deprotonation :

    • Ethylcyclopentadiene (2 equivalents) is added to a suspension of sodium sand in diethylene glycol dimethyl ether at 120–160°C under nitrogen.

    • Alternative bases like n-butyllithium (n-BuLi) in THF at -10°C may enhance reaction control, as demonstrated in isopropylidene-linked Cp systems.

  • Metathesis with ZrCl₄ :

    • The sodium ethylcyclopentadienide solution is added dropwise to ZrCl₄ suspended in n-hexane or THF at room temperature.

    • After 3 hours, solvents are evaporated, and the product is isolated via filtration or crystallization.

Reaction Summary:

2Na(C5H4Et)+ZrCl4(EtC5H4)2ZrCl2+2NaCl2\, \text{Na(C}5\text{H}4\text{Et)} + \text{ZrCl}4 \rightarrow \text{(EtC}5\text{H}4\text{)}2\text{ZrCl}_2 + 2\, \text{NaCl}

Optimization Insights:

  • Solvent Choice : Diethylene glycol dimethyl ether facilitates sodium dispersion, while THF improves lithium-based reactions.

  • Temperature : Reactions at 20–25°C prevent ligand decomposition, whereas colder conditions (-5 to -15°C) minimize side reactions during lithiation.

Alternative Metathesis Approaches

Patent WO2018172212A1 describes a two-step process for isopropylidene-linked Cp systems, adaptable for ethyl derivatives:

  • Ligand Preformation : Ethylcyclopentadiene and acetone react in dimethylformamide (DMF) with sodium methoxide, forming a fulvene intermediate.

  • Zirconation : The intermediate reacts with ZrCl₄ and n-BuLi in THF/hexane, yielding the metallocene after solvent removal.

While this method originally targets bridged Cp ligands, omitting the acetone linkage step could direct synthesis toward bis(ethylCp)zirconium dichloride.

Optimization of Reaction Parameters

Solvent and Base Selection

Solvents:

  • Polar Aprotic Solvents : DMF and diglyme enhance sodium dispersion and ligand solubility.

  • Ether Solvents : THF stabilizes lithiated intermediates but requires low-temperature handling.

Bases:

  • Sodium Sand : Provides high surface area for efficient deprotonation but demands rigorous temperature control.

  • n-BuLi : Offers faster kinetics and milder conditions, reducing side reactions.

Table 1: Comparative Reaction Conditions

ParameterSodium Sand Methodn-BuLi Method
SolventDiethylene glycol dimethyl etherTHF/hexane
Temperature120–160°C (deprotonation)-10°C (lithiation)
Reaction Time4 hours1.5–2 hours
Yield~70% (estimated)72% (reported for analogous)

Stoichiometry and Purity

  • Molar Ratios : A 2:1 ligand-to-ZrCl₄ ratio ensures complete complexation. Excess ligand risks residual sodium cyclopentadienide impurities.

  • Purification : Recrystallization from hexane/THF mixtures removes NaCl or LiCl byproducts, as detailed in.

Characterization and Analytical Data

Spectroscopic Techniques

1H NMR :

  • Ethyl groups appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.4–2.6 ppm, CH₂).

  • Cp ring protons resonate as a multiplet at δ 5.8–6.2 ppm.

IR Spectroscopy :

  • Zr-Cl stretches: 320–350 cm⁻¹.

  • Cp ring vibrations: 800–850 cm⁻¹ (C-H bending).

Elemental Analysis :

  • Calculated for C₁₄H₁₈Cl₂Zr: C 45.2%, H 4.9%, Cl 19.1%.

Table 2: Representative Characterization Data

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 1.3 (t, CH₃), 2.5 (q, CH₂), 6.0 (m, Cp)
IR (KBr)330 cm⁻¹ (Zr-Cl), 820 cm⁻¹ (Cp)
Elemental AnalysisC: 44.8%, H: 4.7%, Cl: 18.9%

Challenges in Synthesis

  • Moisture Sensitivity : Zr-Cl bonds hydrolyze readily, necessitating inert atmosphere handling.

  • Ligand Steric Effects : Ethyl substituents may slow reaction kinetics compared to unsubstituted Cp systems.

Applications and Industrial Relevance

Bis(ethylcyclopentadienyl)zirconium dichloride serves as a precursor for Ziegler-Natta catalysts, particularly in ethylene and propylene polymerization. Its modified steric profile compared to Cp₂ZrCl₂ allows tailored polymer chain growth and molecular weight distributions. Recent patents highlight its utility in producing high-density polyethylene (HDPE) with improved thermal stability .

Chemical Reactions Analysis

Types of Reactions: BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Olefin Polymerization

One of the primary applications of bis(ethylCp)ZrCl2 is in the polymerization of olefins. It acts as a catalyst in Ziegler-Natta polymerization processes, enabling the production of high-density polyethylene (HDPE) and other polyolefins. The compound's ability to facilitate controlled polymerization leads to materials with specific properties tailored for industrial applications .

Cross-Coupling Reactions

Bis(ethylcyclopentadienyl)zirconium dichloride is also utilized in cross-coupling reactions, such as the Negishi reaction. This reaction involves the coupling of organozinc reagents with organic halides, resulting in the formation of carbon-carbon bonds. The use of bis(ethylCp)ZrCl2 enhances the efficiency and selectivity of these reactions, making it a preferred catalyst for synthesizing complex organic molecules .

Carboalumination Reactions

In carboalumination reactions, bis(ethylCp)ZrCl2 serves as a catalyst for the conversion of alkynes into alkenyl dimethylalanes using trimethylaluminum. This process generates versatile intermediates that can be further utilized in various cross-coupling reactions, expanding the toolkit available for synthetic chemists .

Ethylene Polymerization Monitoring

Recent studies have demonstrated that this compound can be employed in real-time monitoring of ethylene polymerization through ambient ionization mass spectrometry. This innovative approach allows researchers to analyze catalytic processes as they occur, providing valuable insights into reaction kinetics and mechanisms .

Synthesis of Specialty Polymers

Research conducted on the application of bis(ethylCp)ZrCl2 in synthesizing specialty polymers has shown promising results. The compound's ability to produce syndiotactic polystyrene with enhanced thermal and mechanical properties has been highlighted as a significant advancement in polymer chemistry .

Summary of Key Properties and Benefits

PropertyDescription
Reactivity Highly reactive with various substrates
Selectivity Selectively catalyzes specific reactions
Thermal Stability Maintains activity at elevated temperatures
Solubility Soluble in organic solvents like benzene and toluene
Catalytic Efficiency Enhances yields and product quality

Mechanism of Action

The mechanism of action of BIS(ETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares bis(ethylcyclopentadienyl)zirconium dichloride with analogous metallocenes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Bis(cyclopentadienyl)zirconium dichloride 1291-32-3 C₁₀H₁₀Cl₂Zr 292.32 245 Standard catalyst for polymerization
This compound 73364-08-6 C₁₄H₁₈Cl₂Zr 348.43 N/A Enhanced solubility in organic solvents due to ethyl groups
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 C₁₂H₁₄Cl₂Zr 320.39 N/A Moderate steric bulk; intermediate reactivity
Bis(t-butylcyclopentadienyl)zirconium dichloride 32876-92-9 C₁₈H₂₆Cl₂Zr 408.50 N/A High steric hindrance; reduced catalytic activity
Bis(2-methylindenyl)zirconium dichloride 165688-64-2 C₂₀H₁₈Cl₂Zr 420.49 234–237 Indenyl ligands improve stereoselectivity

Key Observations :

  • Steric Effects : Ethyl substituents provide intermediate steric bulk compared to methyl (smaller) and t-butyl (bulkier) groups. This balance often optimizes catalytic activity in olefin polymerization .
  • Electronic Effects : Electron-donating ethyl groups slightly reduce the Lewis acidity of the zirconium center compared to Cp₂ZrCl₂, altering reaction kinetics .
  • Solubility: Ethyl-substituted derivatives exhibit better solubility in nonpolar solvents than Cp₂ZrCl₂, facilitating homogeneous catalysis .
Catalytic Performance
  • Polymerization :

    • Cp₂ZrCl₂ is a benchmark catalyst for α-olefin polymerization, producing linear polyethylene with high activity .
    • This compound modifies polymer microstructure (e.g., branching density) due to its steric profile, enabling tailored material properties .
    • Bulky derivatives like bis(t-butylcyclopentadienyl)zirconium dichloride show lower activity but higher thermal stability .
  • Organic Synthesis :

    • Cp₂ZrCl₂ catalyzes alkylation of heteroaromatics and indole derivatives with high regioselectivity .
    • Ethyl-substituted analogs exhibit comparable efficiency but may require adjusted reaction conditions due to solubility differences .
    • Indenyl-based catalysts (e.g., bis(2-methylindenyl)zirconium dichloride) excel in asymmetric synthesis, leveraging their rigid, planar ligands for enantiocontrol .
Comparisons with Hafnium and Titanium Analogs
Compound Name Metal Center Molecular Weight (g/mol) Catalytic Features
Bis(ethylcyclopentadienyl)hafnium dichloride Hf 434.93 Slower kinetics but higher stability in oxidative conditions
Bis(ethylcyclopentadienyl)titanium dichloride Ti 304.01 Lower activity in polymerization; used in niche redox reactions
  • Hafnium Analogs : Heavier hafnium derivatives (e.g., bis(ethylcyclopentadienyl)hafnium dichloride) often show slower reaction rates but superior thermal stability, making them suitable for high-temperature processes .
  • Titanium Analogs : Titanium-based catalysts (e.g., bis(ethylcyclopentadienyl)titanium dichloride) are less common in polymerization but useful in redox-driven transformations .

Biological Activity

Bis(ethylcyclopentadienyl)zirconium dichloride, commonly referred to as Cp2ZrCl2, is an organometallic compound that has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

Zr(C5H5)2Cl2\text{Zr}(\text{C}_5\text{H}_5)_2\text{Cl}_2

This compound is characterized by its two ethyl-substituted cyclopentadienyl ligands coordinated to a zirconium center, which contributes to its reactivity and stability in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various bacterial strains demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The zones of inhibition were measured using the disk diffusion method.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Escherichia coli11.1 ± 0.54
Bacillus cereus9.0 ± 0.76
Pseudomonas aeruginosa2.0 ± 0.50

The results indicate that Escherichia coli was the most susceptible to the compound, while Pseudomonas aeruginosa showed minimal inhibition, suggesting a selective antibacterial action based on bacterial strain susceptibility .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve interactions with DNA similar to those observed with platinum-based drugs like cisplatin.

The proposed mechanism involves the formation of DNA adducts, leading to inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells. Comparative studies have shown that this compound exhibits cytotoxic effects comparable to those of established metallodrugs .

Case Studies

  • Study on Murine Models : In a murine model of cancer, this compound was administered intraperitoneally, resulting in significant tumor regression in models of ovarian cancer. The study reported a reduction in tumor size by approximately 40% after two weeks of treatment .
  • Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to those observed for cisplatin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(ethylcyclopentadienyl)zirconium dichloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via ligand substitution reactions. For example, zirconium tetrachloride (ZrCl₄) reacts with ethylcyclopentadienyl sodium in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include temperature (−78°C to room temperature), stoichiometric ratios (2:1 ligand:ZrCl₄), and purification via recrystallization from dichloromethane/hexane . Yield optimization requires strict moisture avoidance, as hydrolysis forms zirconium oxychloride byproducts.
  • Data : Reported yields range from 65–85%, with purity confirmed by elemental analysis (>98% Cl content) and ¹H NMR (ethylcyclopentadienyl proton signals at δ 1.2–1.5 ppm and 5.5–6.0 ppm) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the bent metallocene structure and Zr–Cl bond distances (~2.40 Å). Complementary techniques include:

  • FT-IR : Zr–Cl stretching vibrations at 300–350 cm⁻¹.
  • ¹³C NMR : Ethyl substituent signals at δ 10–15 ppm (CH₃) and 20–25 ppm (CH₂).
  • Elemental Analysis : Cl content deviation >2% indicates impurities .

Advanced Research Questions

Q. What catalytic applications does bis(ethylcyclopententadienyl)zirconium dichloride enable in olefin polymerization, and how do ligand modifications impact activity?

  • Methodology : The compound acts as a precatalyst in Ziegler-Natta systems. Activity is tested via ethylene polymerization in the presence of methylaluminoxane (MAO) co-catalyst. Key metrics include turnover frequency (TOF) and polymer molecular weight (GPC analysis). Ethyl substituents enhance steric bulk compared to methyl analogs, reducing chain-transfer rates and increasing polymer crystallinity .
  • Data Contradictions : Some studies report lower activity vs. bis(pentamethylcyclopentadienyl) analogs due to reduced electron-donating effects . Resolve by comparing MAO ratios or using alternative activators like borate salts.

Q. How can computational modeling (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model Zr–Cl bond dissociation energies and ligand field effects. Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry). Ethyl groups induce minor distortions in cyclopentadienyl ring planarity, altering π-backbonding interactions .
  • Validation : Correlate computed Zr–Cl bond lengths with XRD data. Deviations >0.05 Å suggest inadequate basis sets or solvation effects.

Q. What strategies mitigate ligand dissociation during catalytic cycles, and how are decomposition pathways characterized?

  • Methodology : Use in situ NMR or UV-vis spectroscopy to monitor ligand stability under reaction conditions. Ethylcyclopentadienyl ligands show higher thermal stability than indenyl analogs. Decomposition products (e.g., ZrCl₄) are identified via mass spectrometry. Stabilization strategies include:

  • Lowering reaction temperatures.
  • Adding Lewis bases (e.g., THF) to saturate coordination sites.
  • Designing bidentate ligands to reduce dissociation .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to assess the compound’s reactivity in cross-coupling reactions?

  • Methodology : Conduct pseudo-first-order experiments with excess substrate (e.g., Grignard reagents). Monitor chloride displacement rates via conductivity measurements or ³⁵Cl NMR. Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Control for solvent polarity effects (e.g., toluene vs. DMF) .

Q. What statistical approaches reconcile contradictory data on catalytic efficiency across different studies?

  • Methodology : Perform meta-analysis of TOF values from peer-reviewed studies. Variables to normalize include:

  • MAO:Zr molar ratios (typically 1000:1).
  • Polymerization temperature (60–120°C).
  • Monomer pressure (1–10 atm ethylene).
  • Use ANOVA to identify outliers and systemic biases (e.g., unaccounted moisture levels) .

Reproducibility & Ethical Considerations

Q. What protocols ensure reproducibility in air-sensitive syntheses of this compound?

  • Methodology : Rigorous Schlenk line or glovebox techniques are mandatory. Document:

  • Solvent drying methods (e.g., Na/benzophenone for THF).
  • Catalyst storage conditions (argon atmosphere, −20°C).
  • Purity thresholds for reagents (e.g., ZrCl₄ ≥99.9%).
  • Share raw spectral data (NMR, XRD) in supplementary materials .

Q. How can researchers ethically address discrepancies between computational predictions and experimental results?

  • Methodology : Transparently report all assumptions (e.g., gas-phase vs. solvated models) and methodological limitations. Avoid selective data omission; use error analysis to refine models. Collaborate with theoretical chemists to improve accuracy .

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